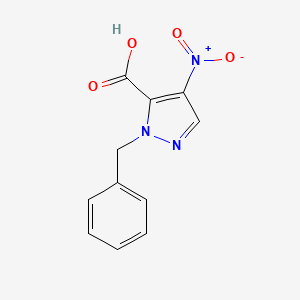

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-benzyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)10-9(14(17)18)6-12-13(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTPEZAMTWWCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step pathway involving:

- Construction or availability of the pyrazole core with appropriate substituents.

- Introduction of the benzyl group at the N-1 position.

- Selective nitration at the 4-position of the pyrazole ring.

- Carboxylation or introduction of the carboxylic acid group at the 5-position.

This sequence ensures regioselective functionalization to yield the target compound with high purity and yield.

N-Benzylation of Pyrazole

The first key step is the N-benzylation of 1H-pyrazole or its derivatives. This is typically achieved by:

- Reacting pyrazole or pyrazole-5-carboxylic acid with benzyl halides (e.g., benzyl bromide) under basic conditions.

- Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution on the benzyl halide, selectively alkylating the N-1 nitrogen of the pyrazole ring.

Nitration at the 4-Position

Selective nitration is crucial for introducing the nitro group at the 4-position without affecting other positions:

- The nitration is commonly performed on 1-benzyl-1H-pyrazole-5-carboxylic acid.

- Reagents used include a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (often 0–5 °C) to avoid over-nitration or decomposition.

- The electrophilic aromatic substitution occurs preferentially at the 4-position due to electronic and steric factors.

Carboxylation and Hydrolysis

The carboxylic acid group at the 5-position can be introduced or modified via:

- Carbonylation of magnesium-organic intermediates derived from pyrazole derivatives using carbon dioxide or equivalents.

- Hydrolysis of ester intermediates to yield the free carboxylic acid.

- For example, hydrolyzing pyrazole dicarboxylic acid esters with a base to selectively obtain the 5-carboxylic acid derivative.

Representative Preparation Procedure

Based on industrial and research data, a typical preparation involves:

| Step | Reagents/Conditions | Description | Yield/Remarks |

|---|---|---|---|

| 1. N-Benzylation | Pyrazole-5-carboxylic acid, benzyl bromide, K2CO3, DMF, 80 °C | Alkylation at N-1 | High yield, regioselective |

| 2. Nitration | 1-Benzyl-pyrazole-5-carboxylic acid, HNO3/H2SO4, 0–5 °C | Electrophilic substitution at C-4 | Moderate to high yield, controlled conditions |

| 3. Hydrolysis (if ester intermediate) | Base (NaOH), aqueous medium, reflux | Conversion of ester to acid | Quantitative or near quantitative |

Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Purification is typically achieved by recrystallization from ethanol or other suitable solvents.

- Characterization by NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis confirms structure and purity.

Research Findings and Optimization

- The nitration step requires careful temperature control to avoid side reactions.

- Use of magnesium-organic bases for deprotonation followed by carbonylation improves regioselectivity and yield in carboxylation steps.

- Alternative nitration methods using milder nitrating agents have been explored to enhance selectivity and reduce environmental impact.

- The benzylation step is generally robust, but solvent and base choice can influence reaction time and yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, K2CO3, DMF, 80 °C | Selective N-1 alkylation | 80–95 |

| Nitration | HNO3/H2SO4, 0–5 °C | Selective at C-4, temperature sensitive | 60–85 |

| Hydrolysis of esters | NaOH, aqueous reflux | Converts esters to acids | 90–100 |

| Carbonylation (alternative) | Mg-organic base, CO2 or equivalent | High regioselectivity in carboxylation | 70–90 |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Alcohols or amines, acid catalysts.

Substitution: Nucleophiles such as halides or alkoxides, appropriate solvents.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Ester or amide derivatives: from the modification of the carboxylic acid group.

Substituted pyrazoles: from nucleophilic substitution reactions.

Scientific Research Applications

Common Synthetic Routes

| Step | Reagents | Conditions |

|---|---|---|

| Nitration | Sulfuric acid, nitric acid | Controlled temperature |

| Reduction | Hydrogen gas, Pd/C catalyst | Specific conditions for nitro reduction |

| Esterification | Alcohols, acid catalysts | Standard esterification conditions |

Chemistry

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer domains. Studies have focused on its mechanism of action, where the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1-benzyl-4-nitro-1H-pyrazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals. Its ability to interact with biological targets such as enzymes or receptors positions it as a candidate for drug discovery.

Case Study: PDE5 Inhibition

Research has highlighted its potential in inhibiting phosphodiesterases (PDEs), particularly PDE5, which is relevant in treating erectile dysfunction and pulmonary hypertension. The compound's structure allows it to effectively bind to the active site of PDE5.

Industrial Applications

In industry, this compound is utilized in producing advanced materials with specific properties. Its applications extend to the synthesis of polymers and catalysts that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and related compounds:

*MDL number provided instead of CAS.

Structural and Functional Insights:

- Nitro vs. Amino/Chloro Substituents: The nitro group in the target compound (position 4) creates a stronger electron-withdrawing effect compared to the amino () or chloro () groups, increasing the carboxylic acid’s acidity and influencing reactivity in substitution or coupling reactions .

- Pyrazole vs.

- Alkyl vs. Benzyl Substitutents : Smaller alkyl groups (e.g., methyl or propyl in –7) reduce steric bulk compared to benzyl, possibly enhancing solubility in polar solvents .

Biological Activity

Introduction

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a benzyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. This unique structure contributes to its chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 234.21 g/mol |

| Functional Groups | Nitro (-NO), Carboxylic Acid (-COOH) |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Nitration : The introduction of the nitro group is achieved through nitration of 1-benzyl-1H-pyrazole-5-carboxylic acid using strong acids like sulfuric and nitric acid under controlled temperatures.

- Purification : Following synthesis, the compound is purified to ensure high yield and purity, often utilizing advanced techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that derivatives of pyrazole compounds can exhibit antiproliferative effects against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that modifications to the nitro group significantly enhanced cytotoxicity against colorectal cancer cells. The mechanism involved the induction of apoptosis via reactive oxygen species (ROS) generation .

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Table 2: Summary of Biological Activities

Q & A

Q. Key Variables :

How can structural ambiguities in this compound be resolved?

Advanced Research Question

Conflicting data on tautomerism or regiochemistry can arise due to dynamic equilibria in solution. To resolve this:

- Single-crystal X-ray diffraction (SC-XRD): Provides definitive confirmation of the solid-state structure, including nitro group orientation and hydrogen bonding patterns (e.g., C=O···H-N interactions) .

- DFT Calculations : Compare experimental IR/Raman spectra (e.g., C=O stretch at ~1700 cm⁻¹) with computed vibrational modes to validate tautomeric forms .

- ¹H-¹³C HMBC NMR : Correlates nitro group placement via long-range coupling (e.g., NOE interactions between benzyl protons and pyrazole ring) .

What purification strategies are effective for isolating high-purity this compound?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted precursors.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves nitro-substituted impurities.

- Acid-Base Extraction : Leverage the carboxylic acid group by dissolving in NaHCO₃(aq), filtering, and reprecipitating with HCl .

Yield Improvement : Pre-purify intermediates (e.g., ethyl ester derivatives) before nitration to reduce side products .

How can contradictory biological activity data for this compound be reconciled across studies?

Advanced Research Question

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may stem from:

- Solvent Effects : DMSO (>1% v/v) can denature proteins, altering binding kinetics.

- Protonation State : The carboxylic acid group (pKa ~3.5) may ionize in physiological buffers, affecting ligand-receptor interactions.

Mitigation : - Standardize assay buffers (e.g., PBS at pH 7.4 with 0.1% Tween-20).

- Validate binding via isothermal titration calorimetry (ITC) to account for thermodynamic variability .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- DFT (B3LYP/6-311++G )**: Calculates Fukui indices to identify electrophilic sites (e.g., nitro group para to carboxylic acid).

- Molecular Dynamics (MD) : Simulates solvent effects on transition states during SNAr reactions.

- Hammett Plots : Correlate σ values of substituents (e.g., -NO₂ σₚ = +1.27) with reaction rates in aromatic substitutions .

How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Advanced Research Question

Modify substituents to enhance binding:

- Benzyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic interactions in ATP-binding pockets.

- Nitro Position : Moving nitro to the 3-position may reduce steric hindrance with kinase hinge regions.

Validation : - Docking Simulations (AutoDock Vina) : Screen modified analogs against PDB structures (e.g., EGFR kinase, 1M17).

- In Vitro Kinase Assays : Measure IC₅₀ shifts using ADP-Glo™ kits .

What analytical techniques are critical for assessing batch-to-batch consistency?

Basic Research Question

- HPLC-PDA : Use a C18 column (MeCN:H₂O + 0.1% TFA) to quantify purity (>98%).

- LC-MS (ESI⁻) : Confirm molecular ion [M-H]⁻ at m/z 275.2 (calculated for C₁₁H₉N₃O₄).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

How does the nitro group influence the compound’s photostability under experimental conditions?

Advanced Research Question

The nitro group can induce photodegradation via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.